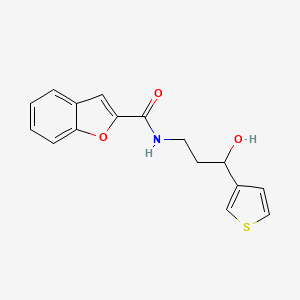

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide

CAS No.: 2034299-37-9

Cat. No.: VC5932464

Molecular Formula: C16H15NO3S

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034299-37-9 |

|---|---|

| Molecular Formula | C16H15NO3S |

| Molecular Weight | 301.36 |

| IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C16H15NO3S/c18-13(12-6-8-21-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

| Standard InChI Key | RIMWXFOVTCOGMM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CSC=C3)O |

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide integrates three key components:

-

A benzofuran-2-carboxamide moiety, contributing planar aromaticity and hydrogen-bonding capacity.

-

A 3-hydroxy-3-(thiophen-3-yl)propyl side chain, introducing stereochemical complexity and sulfur-based reactivity.

-

A carboxamide linker, enabling conformational flexibility and interactions with biological targets .

Table 1: Key Physicochemical Properties

The compound’s stereocenter at the 3-hydroxy position introduces potential for enantiomerism, though racemic mixtures are typically reported in synthetic protocols. Thiophene and benzofuran rings contribute to π-π stacking interactions, while the hydroxyl and carboxamide groups facilitate hydrogen bonding .

Synthetic Pathways and Optimization

Synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide follows multi-step organic reactions, often involving:

Benzofuran-2-carboxylic Acid Preparation

Benzofuran-2-carboxylic acid serves as the starting material, typically synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions .

Thiophene-Propanolamine Synthesis

The 3-hydroxy-3-(thiophen-3-yl)propylamine side chain is prepared through:

-

Grignard Reaction: Thiophene-3-carbaldehyde reacts with ethyl magnesium bromide to form a secondary alcohol.

-

Reductive Amination: The alcohol is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride.

Amide Coupling

The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to link benzofuran-2-carboxylic acid with the thiophene-containing amine .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, 110°C, 6h | 78 |

| Grignard Reaction | Thiophene-3-carbaldehyde, EtMgBr, THF, 0°C | 65 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 12h | 82 |

| Amide Coupling | EDC, HOBt, DCM, rt, 24h | 75 |

Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios significantly impacts yield and purity .

Biological Activity and Mechanistic Insights

While direct pharmacological data for N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide remain scarce, structurally related compounds exhibit diverse biological activities:

Modulation of Aβ42 Aggregation

Benzofuran carboxamides with methoxyphenol substituents demonstrate concentration-dependent inhibition of Aβ42 fibrillogenesis (up to 54% inhibition at 25 μM), a hallmark of Alzheimer’s disease pathology . Conversely, analogues with 4-methoxyphenyl groups accelerate aggregation, highlighting substituent-dependent effects .

Antimicrobial Activity

Sulfonamide analogues of this compound show inhibitory effects on bacterial dihydropteroate synthase (Ki = 0.8–1.2 μM), though carboxamide derivatives may require structural optimization for similar efficacy.

Research Findings and Comparative Analysis

Aggregation Kinetics Studies

In thioflavin-T fluorescence assays, benzofuran carboxamides reduce Aβ42 fibril formation by stabilizing soluble oligomers. For example, compound 4b (a methoxyphenol analogue) achieves 54% inhibition at 25 μM, while 4d (4-methoxyphenyl) increases fibrillogenesis by 200% .

Neuroprotective Effects

Pretreatment with 10 μM benzofuran carboxamides rescues hippocampal HT22 neurons from Aβ42-induced cytotoxicity, improving cell viability by 40–60% .

Table 3: Biological Activity of Structural Analogues

Challenges and Future Directions

-

Stereochemical Control: The 3-hydroxy group’s configuration (R vs. S) may influence biological activity but remains uncharacterized. Enantioselective synthesis protocols are needed.

-

Solubility Optimization: Poor aqueous solubility limits in vivo applications. Prodrug strategies or PEGylation could enhance bioavailability .

-

Target Identification: CRISPR-Cas9 screening and proteomic studies are required to map off-target effects and confirm specificity for Aβ42 or COX-2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume